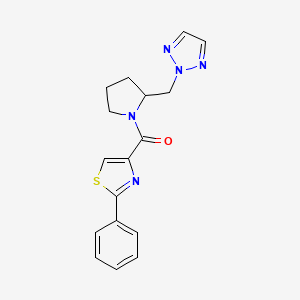

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

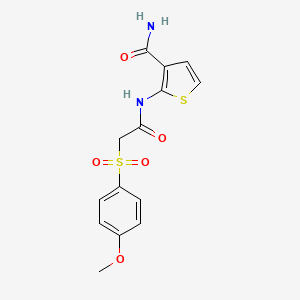

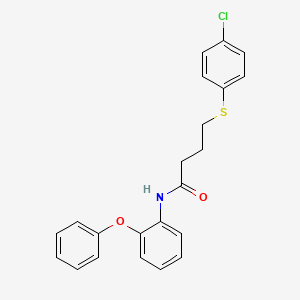

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that contains several different functional groups, including a 1,2,3-triazole ring, a pyrrolidine ring, a phenyl ring, and a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis of the structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The triazole ring is generally quite stable, but can participate in various reactions under the right conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .Applications De Recherche Scientifique

1. Medicinal Chemistry Applications

Compounds with structural similarities to "(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone" have been investigated for their potential as P2X7 antagonists, showcasing their relevance in the development of treatments for mood disorders. The dipolar cycloaddition reaction/Cope elimination sequence has been a pivotal method in accessing novel P2X7 antagonists that contain synthetically challenging chiral centers, highlighting the compound's potential in preclinical and clinical settings for mood disorder treatments (C. Chrovian et al., 2018).

2. Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial and antifungal activities of related compounds, with synthesized libraries showing good to moderate activity against various bacterial and fungal strains. This suggests their potential utility in the development of new antimicrobial agents (K. Pandya et al., 2019).

3. Material Science and Organometallic Chemistry

The synthesis and characterization of boric acid ester intermediates bearing benzene rings, including compounds with pyrrolidin-1-yl)methanone structures, have been reported. These compounds have been analyzed through various techniques such as FTIR, NMR, mass spectrometry, and X-ray diffraction, offering insights into their potential applications in material science and organometallic chemistry (P. Huang et al., 2021).

4. Synthetic Methodology and Chemical Synthesis

The cycloaddition reactions involving azido(2-heteroaryl)methanones have showcased the versatility of these compounds in synthetic chemistry, particularly in the formation of triazoline adducts and subsequent products relevant to chemical synthesis and drug development (P. Zanirato, 2002).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the triazole moiety can interact with various proteins via hydrogen bonding . This interaction can lead to changes in the protein’s function, potentially explaining the compound’s biological activity.

Biochemical Pathways

These could include pathways related to inflammation, cell proliferation, and various metabolic processes .

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability, can be affected by various factors such as the presence of certain functional groups and the ph of the environment .

Result of Action

Given the range of biological activities associated with similar compounds, the effects could include changes in cell proliferation, inflammation, and various metabolic processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability . Additionally, the presence of other molecules in the environment, such as proteins or other compounds, can influence the compound’s interactions with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-17(15-12-24-16(20-15)13-5-2-1-3-6-13)21-10-4-7-14(21)11-22-18-8-9-19-22/h1-3,5-6,8-9,12,14H,4,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPHIZRVODAQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CN4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)

![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)